molecular formula C16H20Cl2F3N5O B10948788 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10948788
M. Wt: 426.3 g/mol
InChI Key: IALNXDDZLKIGNK-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic compound characterized by its unique chemical structure, which includes two pyrazole rings substituted with chloro, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution reactions: The chloro, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions using appropriate reagents.

    Coupling reactions: The two pyrazole rings are linked via a propyl chain through nucleophilic substitution or coupling reactions, such as the use of alkyl halides or tosylates.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting cellular functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can be compared with other similar compounds, such as:

    N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE: Lacks the dimethyl groups, potentially altering its reactivity and interactions.

    N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-IMIDAZOL-1-YL]PROPANAMIDE: Contains an imidazole ring instead of a pyrazole ring, which may influence its biological activity.

The uniqueness of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H20Cl2F3N5O

Molecular Weight

426.3 g/mol

IUPAC Name

N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C16H20Cl2F3N5O/c1-9-13(17)10(2)25(23-9)7-4-6-22-12(27)5-8-26-11(3)14(18)15(24-26)16(19,20)21/h4-8H2,1-3H3,(H,22,27)

InChI Key

IALNXDDZLKIGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C)C)Cl

Origin of Product

United States

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